N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide
Overview
Description
“N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” is a chemical compound with the linear formula C18H21N3O3 . It is a derivative of benzaldehyde, which is a compound with a molecular weight of 149.1897 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, three new Schiff bases, including one with a similar structure to the compound , were synthesized by condensation reaction . The molecules were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C nuclear magnetic resonance techniques . Single crystal X-ray diffraction has also been used to elucidate the structure of related compounds . The compound crystallizes in the chiral monoclinic space group P2 1 .Chemical Reactions Analysis
The inhibiting potentials of three Schiff bases derived from 4-(dimethylamino)benzylidene were evaluated on the corrosion of 316 stainless steel in 2M HCl . All three inhibitors inhibited both cathodic and anodic corrosion processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the melting point of 4-(dimethylamino)benzaldehyde, a related compound, is 347 K . The enthalpy of fusion for another related compound, 4-dimethylaminobenzaldehyde, is 19.07 kJ/mol at 346.2 K .Mechanism of Action
While the exact mechanism of action for “N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” is not specified in the search results, similar compounds have shown inhibitory effects on corrosion processes . The inhibitors were found to be compatible with the Langmuir isotherm, indicating that adsorption is primarily performed through chemisorption .
Safety and Hazards
Future Directions
The future directions for the study of “N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” and similar compounds could include further exploration of their inhibitory effects on corrosion processes , as well as their potential applications in other areas of material sciences . Further studies could also focus on the synthesis and characterization of new derivatives of these compounds .
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(2)14-7-5-13(6-8-14)12-19-20-18(22)16-10-9-15(23-3)11-17(16)24-4/h5-12H,1-4H3,(H,20,22)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBMIIBKALIRA-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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